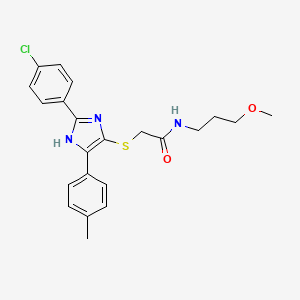

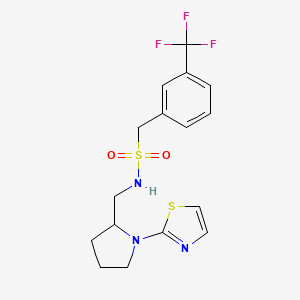

4-(Cyclohexylaminomethyl)-3-fluorophenylboronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boronic acid pinacol esters are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They are usually bench stable, easy to purify, and often commercially available .

Synthesis Analysis

Protodeboronation of pinacol boronic esters has been reported using a radical approach . This process is part of a sequence that allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The structure of boronic acid pinacol esters generally includes a boron atom bonded to two oxygen atoms and an organic group .Chemical Reactions Analysis

Boronic acid pinacol esters are used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . They are also used in protodeboronation .Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acid pinacol esters vary depending on the specific compound .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(Cyclohexylaminomethyl)-3-fluorophenylboronic acid pinacol ester, also known as N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine:

Drug Delivery Systems

This compound has been utilized in the development of reactive oxygen species (ROS)-responsive drug delivery systems. By modifying hyaluronic acid with phenylboronic acid pinacol ester, researchers have created nanoparticles that can effectively deliver drugs like curcumin to target sites, such as inflamed periodontal tissues. This approach enhances the therapeutic efficacy by ensuring the drug is released in response to specific biological triggers .

Stereospecific Transformations in Organic Synthesis

Boronic acid pinacol esters, including this compound, are valuable in stereospecific transformations. They are used to create highly enantioenriched molecules through various reactions, such as hydroboration and subsequent oxidation. These transformations are crucial in the synthesis of complex organic molecules with high stereochemical purity, which is essential for the development of pharmaceuticals and other fine chemicals .

Catalysis in Chemical Reactions

This compound serves as a catalyst in various chemical reactions, particularly in cross-coupling reactions like Suzuki-Miyaura coupling. These reactions are fundamental in forming carbon-carbon bonds, which are pivotal in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials science applications .

Bioconjugation Techniques

In bioconjugation, boronic acid derivatives are used to attach biomolecules to surfaces or other molecules. This compound can be employed to link proteins, peptides, or other biomolecules to various substrates, facilitating the development of biosensors, diagnostic tools, and targeted drug delivery systems .

Development of Fluorescent Probes

Boronic acid pinacol esters are used in the design of fluorescent probes for detecting sugars and other biomolecules. These probes are valuable in biological research for monitoring cellular processes, diagnosing diseases, and studying metabolic pathways. The specific binding properties of boronic acids to diols make them ideal for these applications .

Synthesis of DYRK1A Inhibitors

This compound is involved in the synthesis of inhibitors for dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), an enzyme implicated in various neurological disorders. By inhibiting DYRK1A, these compounds have potential therapeutic applications in treating diseases such as Down syndrome and Alzheimer’s disease .

Material Science Applications

In material science, boronic acid pinacol esters are used to modify polymers and other materials to enhance their properties. This includes improving the mechanical strength, thermal stability, and chemical resistance of materials, which are important for various industrial applications .

Development of Antimicrobial Agents

Research has shown that boronic acid derivatives can be used to develop new antimicrobial agents. These compounds can inhibit the growth of bacteria and fungi, making them potential candidates for treating infections and developing new antimicrobial coatings for medical devices .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29BFNO2/c1-18(2)19(3,4)24-20(23-18)15-11-10-14(17(21)12-15)13-22-16-8-6-5-7-9-16/h10-12,16,22H,5-9,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGHDIDJUWRZRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC3CCCCC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29BFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclohexylaminomethyl)-3-fluorophenylboronic acid pinacol ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2626133.png)

![7-(3-chloro-4-methylphenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2626134.png)

![N-ethyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2626135.png)

![N-(furan-2-ylmethyl)-4-[(2-methylphenyl)carbonyl]-1H-pyrrole-2-carboxamide](/img/structure/B2626138.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2626141.png)

![(10-Hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) 2-methylbut-2-enoate](/img/structure/B2626148.png)

![N-(3-chlorophenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2626150.png)